molecular formula C10H12O8 B1610186 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid CAS No. 24434-90-0

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid

Cat. No.: B1610186
CAS No.: 24434-90-0
M. Wt: 260.2 g/mol
InChI Key: RHRNYXVSZLSRRP-UHFFFAOYSA-N
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Description

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C₁₀H₁₂O₈. It features a cyclopentane ring substituted with three carboxylic acid groups and a carboxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the reaction of cyclopentane derivatives with carboxylating agents under controlled conditions. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives .

Scientific Research Applications

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid is unique due to its combination of multiple carboxylic acid groups and a carboxymethyl group on a cyclopentane ring. This structure provides distinct reactivity and potential for forming various derivatives, making it valuable in synthetic and coordination chemistry .

Properties

IUPAC Name

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O8/c11-6(12)2-3-4(8(13)14)1-5(9(15)16)7(3)10(17)18/h3-5,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRNYXVSZLSRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474474
Record name 3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24434-90-0
Record name 3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-tricarboxy-3-carboxymethyl cyclopentane
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